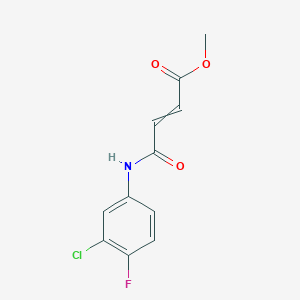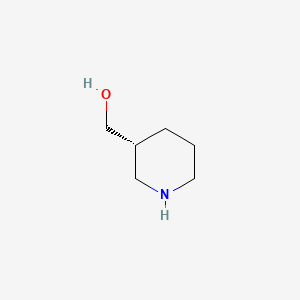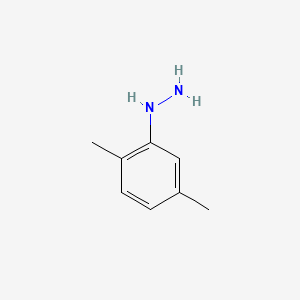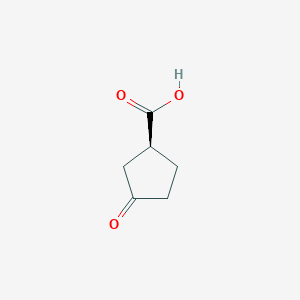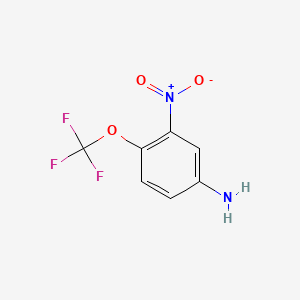
3-Nitro-4-(trifluoromethoxy)aniline
Overview
Description
3-Nitro-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 2822-50-6 . It has a molecular weight of 222.12 and its IUPAC name is this compound . The compound is typically stored in a refrigerator and it is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.12 and a flash point of 135.3 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Spectroscopic Investigations and Vibrational Analysis
- Spectroscopic Characterization : 3-Nitro-4-(trifluoromethoxy)aniline has been spectroscopically investigated, particularly through Fourier transform infrared (FT-IR) and FT-Raman spectra. These studies provide insights into the vibrational, structural, thermodynamic, and electronic properties of the compound (Saravanan et al., 2014).
Catalysis in Chemical Reactions
- Hydrogenation of Nitroarenes : Research has shown the use of specific catalysts in the hydrogenation of nitroarenes, a process essential for producing anilines, which are key intermediates in agrochemicals, pharmaceuticals, and dyes. This includes studies on FeOx-supported platinum single-atom structures for chemoselective hydrogenation of substituted nitroarenes (Wei et al., 2014).
Chemical Analysis and Detection
- Detection in Biological Material : There are methods established for the detection of this compound in biological materials, employing techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and electron spectrophotometry (Shormanov et al., 2016).
Impurity Analysis in Pharmaceuticals
- GC Method for Impurity Analysis : A sensitive gas chromatography (GC) method has been developed to analyze impurities in 4-(trifluoromethoxyAniline), which is a key intermediate in the synthesis of Riluzole, a drug used for treating neurological disorders. This method is vital for ensuring the purity and quality of pharmaceutical compounds (Anageswari et al., 2011).
Application in Synthesis of Other Compounds
- Reduction and Cyclization for Synthesis : Studies have been conducted on the reduction of nitroarenes and their subsequent use in cyclization reactions to synthesize various organic compounds, highlighting the versatility of compounds like this compound in organic synthesis (Cho et al., 2009).
Nonlinear Optical Properties
- Second-Order Nonlinear Optical Properties : Research into the nonlinear optical properties of related compounds suggests potential applications in fields like photonics. For example, studies on 4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline, a compound with structural similarities, reveal significant nonlinear optical properties, suggesting potential research avenues for this compound in this area (Hobson et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds can affect the respiratory system, eyes, and skin .
Biochemical Pathways
Similar compounds have been used in the synthesis of various chemical structures, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to cause irritation to the skin and eyes, and to affect the respiratory system .
Biochemical Analysis
Biochemical Properties
3-Nitro-4-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The interactions between this compound and these biomolecules are often characterized by strong binding affinities, which can lead to significant changes in the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, resulting in changes in the expression levels of specific genes. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the effects of this compound on cellular function can diminish over time as the compound degrades. Additionally, the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on the organism, while higher doses can lead to significant biochemical and physiological changes. For example, at high doses, this compound can exhibit toxic effects, such as liver and kidney damage, due to its interaction with key metabolic enzymes and pathways. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes. This compound can affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle. Additionally, this compound can influence the levels of specific metabolites, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within the cell can affect its overall activity and function, as the compound may localize to areas where its target biomolecules are present .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The localization of this compound can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins .
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKEFNBFUHDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346634 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-50-6 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
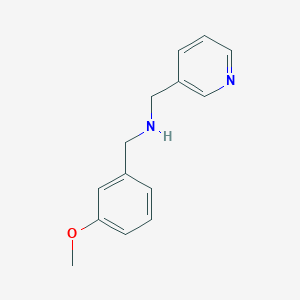

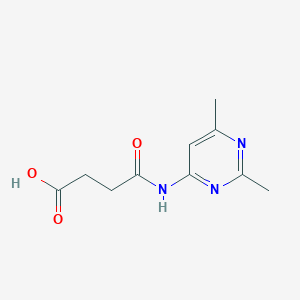
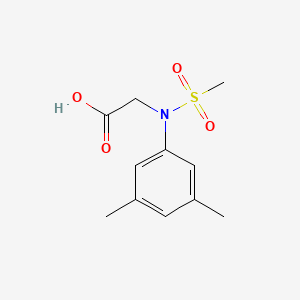
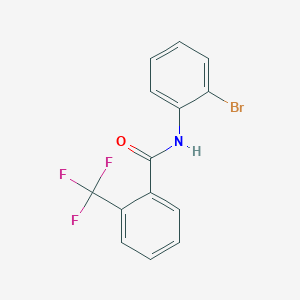
![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)
